

chemical structure and properties of propacetamol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propacetamol hydrochloride

Cat. No.: B1678251

[Get Quote](#)

Propacetamol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of paracetamol, thereby enabling its intravenous administration.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies related to **propacetamol hydrochloride**.

Chemical Structure and Identification

Propacetamol is an ester formed between paracetamol and N,N-diethylglycine. The hydrochloride salt enhances its stability and solubility.

- IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride^[2]
- CAS Number: 66532-86-3^[3]
- Molecular Formula: C₁₄H₂₁ClN₂O₃^[2]

- Molecular Weight: 300.78 g/mol [4][5]

Table 1: Chemical Identifiers of **Propacetamol Hydrochloride**

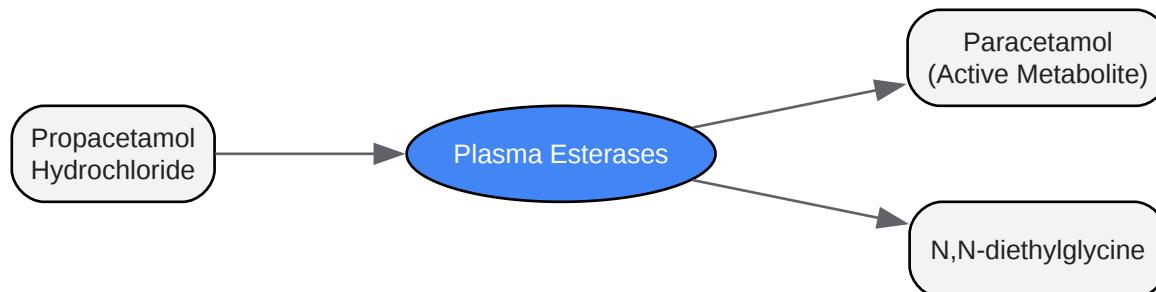
Identifier	Value
IUPAC Name	(4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride
CAS Number	66532-86-3[3]
Molecular Formula	C ₁₄ H ₂₁ ClN ₂ O ₃ [2]
Molecular Weight	300.78 g/mol [4][5]
InChI Key	WGTYJNGARJPYKG-UHFFFAOYSA-N
Canonical SMILES	CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl

Physicochemical Properties

Propacetamol hydrochloride is a white or almost white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Propacetamol Hydrochloride**

Property	Value	Experimental Protocol
Melting Point	228 °C	A standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility	Freely soluble in water, slightly soluble in anhydrous ethanol, practically insoluble in acetone.	A known amount of propacetamol hydrochloride is added to a fixed volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solid is then determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
pKa (Strongest Basic)	6.83 (Predicted)	Potentiometric titration is a standard method. A solution of propacetamol hydrochloride is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
LogP	1.42 (Predicted)	The shake-flask method is a common experimental approach. A solution of propacetamol hydrochloride is prepared in a biphasic system of n-octanol and water. The


system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined to calculate the partition coefficient.

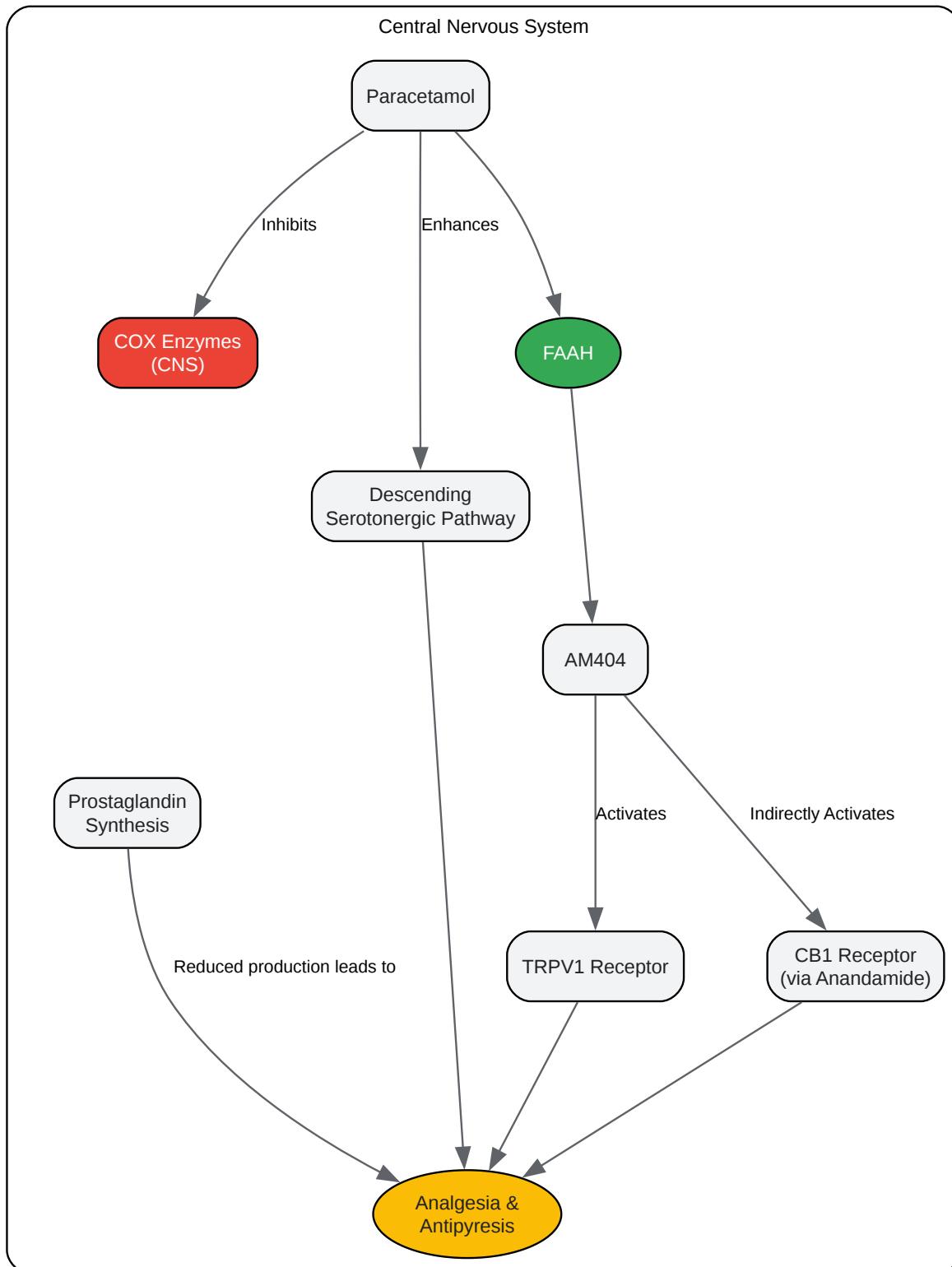
Mechanism of Action and Signaling Pathways

Propacetamol is a prodrug and is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, paracetamol.[7]

Hydrolysis of Propacetamol

Upon intravenous administration, **propacetamol hydrochloride** is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[7]

[Click to download full resolution via product page](#)


Caption: Hydrolysis of **Propacetamol Hydrochloride**.

Mechanism of Action of Paracetamol

The precise mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways, primarily within the central nervous system (CNS).

- **Inhibition of Cyclooxygenase (COX) Enzymes:** Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[8] However, it is a more potent inhibitor of COX enzymes within the CNS, which contributes to its analgesic and antipyretic effects.

- Serotonergic Pathway: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways in the spinal cord, which modulates nociceptive signaling.
- Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain. AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the cellular uptake of the endocannabinoid anandamide, leading to indirect activation of cannabinoid CB1 receptors.

[Click to download full resolution via product page](#)**Caption:** Signaling Pathways of Paracetamol's Action.

Pharmacological Properties

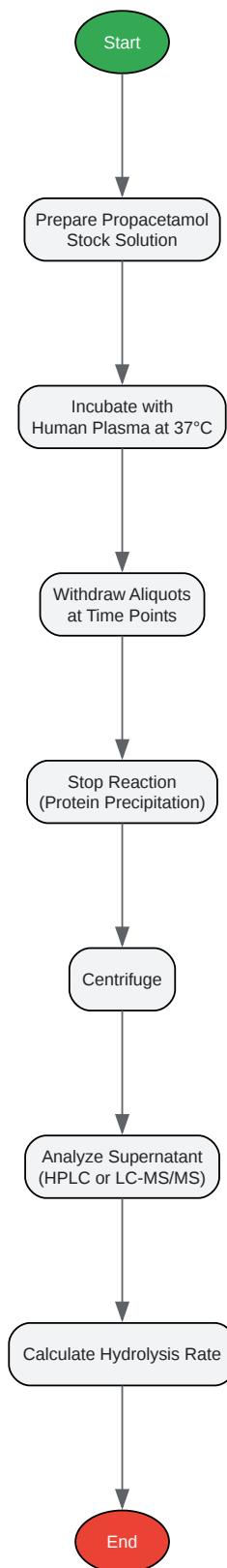
Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Propacetamol and Paracetamol following Intravenous Administration of **Propacetamol Hydrochloride**

Parameter	Propacetamol	Paracetamol
Tmax (h)	~0.25	~0.25
Cmax (μg/mL)	-	12.72
AUC (μg.h/mL)	-	25.5
Volume of Distribution (L/kg)	1.29	-
Elimination Half-life (h)	2.4	3.6
Metabolism	Rapidly hydrolyzed by plasma esterases.	Primarily by glucuronidation and sulfation in the liver. A minor fraction is oxidized by CYP2E1 to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). [9]
Excretion	-	Mainly renal, as glucuronide and sulfate conjugates.

Pharmacodynamics

The primary pharmacodynamic effects of propacetamol are those of its active metabolite, paracetamol, which include analgesia and antipyresis. Two grams of propacetamol are bioequivalent to one gram of paracetamol.[1]


Experimental Protocols

In Vitro Hydrolysis of Propacetamol Hydrochloride

Objective: To determine the rate of hydrolysis of propacetamol to paracetamol in human plasma.

Methodology:

- Prepare a stock solution of **propacetamol hydrochloride** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubate the propacetamol solution with fresh human plasma at 37°C.
- At various time points, withdraw aliquots of the reaction mixture.
- Immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile or perchloric acid).
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant for the concentrations of propacetamol and paracetamol using a validated HPLC-UV or LC-MS/MS method.
- Calculate the rate of hydrolysis from the disappearance of propacetamol and the appearance of paracetamol over time.

[Click to download full resolution via product page](#)

Caption: In Vitro Hydrolysis Experimental Workflow.

Determination of Propacetamol and Paracetamol in Human Plasma by HPLC

Objective: To quantify the concentrations of propacetamol and its metabolite paracetamol in human plasma samples.

Methodology:

- **Sample Preparation:**
 - To a 100 μ L plasma sample, add an internal standard.
 - Precipitate proteins by adding 200 μ L of ice-cold acetonitrile.
 - Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- **HPLC Conditions:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v), pH adjusted to 3.0.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Detection: UV detector at a wavelength of 245 nm.
- **Quantification:**
 - Construct a calibration curve using standard solutions of propacetamol and paracetamol of known concentrations.

- Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Clinical Efficacy and Safety

Clinical Efficacy

Propacetamol has been demonstrated to be an effective analgesic and antipyretic agent in various clinical settings, particularly for the management of postoperative pain. Clinical studies have shown that intravenous propacetamol provides rapid and effective pain relief, comparable to that of other analgesics like diclofenac.

Safety and Tolerability

Propacetamol is generally well-tolerated. The most common adverse effects are related to the infusion site, including pain and phlebitis. Other reported side effects include nausea, vomiting, dizziness, and hypotension.^[4] As propacetamol is metabolized to paracetamol, there is a risk of hepatotoxicity, particularly in cases of overdose or in patients with pre-existing liver conditions.^[10]

Drug Interactions

The drug interactions of propacetamol are primarily those of its active metabolite, paracetamol. Co-administration with drugs that induce hepatic enzymes (e.g., certain anticonvulsants, rifampicin) may increase the risk of paracetamol-induced hepatotoxicity.^[11] Caution is also advised when co-administered with anticoagulants like warfarin, as paracetamol may enhance their effect.^[12]

Synthesis

The synthesis of **propacetamol hydrochloride** typically involves a two-step process starting from paracetamol.

- **Acylation of Paracetamol:** Paracetamol is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-acetamidophenyl chloroacetate.^[2]
- **Amination and Salt Formation:** The intermediate is then reacted with diethylamine to yield propacetamol. The final hydrochloride salt is obtained by treating the propacetamol base with

hydrochloric acid.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 2. [CN102786431A](#) - Preparation method of propacetamol hydrochloride - Google Patents [patents.google.com]
- 3. [What are the side effects of Propacetamol Hydrochloride?](#) [synapse.patsnap.com]
- 4. [Propacetamol poses a potential harm of adverse hypotension in male and older patients](#) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on the Synthesis of Propacetamol Hydrochloride](#) | Semantic Scholar [semanticscholar.org]
- 6. [≥98% \(HPLC\), Paracetamol precursor, powder](#) | Sigma-Aldrich [sigmaaldrich.com]
- 7. [What is the mechanism of Propacetamol Hydrochloride?](#) [synapse.patsnap.com]
- 8. [What is Propacetamol Hydrochloride used for?](#) [synapse.patsnap.com]
- 9. [Propacetamol | C14H20N2O3 | CID 68865](#) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [caymanchem.com](#) [caymanchem.com]
- 11. [Drug interactions with paracetamol](#) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [drugs.com](#) [drugs.com]
- 13. [CN101353314A](#) - Preparation of propacetamol hydrochloride - Google Patents [patents.google.com]

- To cite this document: BenchChem. [chemical structure and properties of propacetamol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678251#chemical-structure-and-properties-of-propacetamol-hydrochloride\]](https://www.benchchem.com/product/b1678251#chemical-structure-and-properties-of-propacetamol-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com